molecular formula C25H29NO5 B10896049 Cyclopentyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10896049
M. Wt: 423.5 g/mol
InChI Key: MSLSLNQMUHUUML-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a unique combination of structural elements This compound contains a cyclopentyl group, a benzodioxole moiety, and a hexahydroquinoline core, making it an interesting subject for various scientific studies

Preparation Methods

The synthesis of Cyclopentyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Hexahydroquinoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where the benzodioxole ring is introduced to the hexahydroquinoline core.

    Addition of the Cyclopentyl Group: This step often involves nucleophilic substitution reactions, where the cyclopentyl group is attached to the core structure.

    Final Functionalization: The carboxylate group is introduced through esterification or amidation reactions, depending on the desired final product.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

Cyclopentyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols or reduce other functional groups within the molecule.

    Hydrolysis: The ester or amide groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.

Scientific Research Applications

Cyclopentyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Due to its complex structure, this compound is studied for potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole moiety is known for its ability to interact with biological systems, potentially inhibiting or activating specific pathways. The hexahydroquinoline core may also contribute to its biological activity by stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar compounds to Cyclopentyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:

    1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.

    Hexahydroquinoline Derivatives: These compounds have the hexahydroquinoline core and are studied for their pharmacological properties.

    Cyclopentyl Esters: These compounds contain the cyclopentyl group and are used in various synthetic applications.

The uniqueness of this compound lies in the combination of these structural elements, which may result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

cyclopentyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H29NO5/c1-14-21(24(28)31-16-6-4-5-7-16)22(15-8-9-19-20(10-15)30-13-29-19)23-17(26-14)11-25(2,3)12-18(23)27/h8-10,16,22,26H,4-7,11-13H2,1-3H3

InChI Key

MSLSLNQMUHUUML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)OC5CCCC5

Origin of Product

United States

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